(1R,4S)-2-azabicyclo[2.2.1]heptane

DPP-4 Inhibition Type 2 Diabetes Gliptin Class

(1R,4S)-2-Azabicyclo[2.2.1]heptane (CAS 380228-01-3) is a rigid chiral bridged bicyclic amine (C₆H₁₁N, MW 97.16) and conformationally constrained proline mimetic. Its defined (1R,4S) stereochemistry is critical-generic substitution with the (1S,4R) enantiomer or flexible proline analogs yields divergent biological outcomes and irreproducible results. • DPP-4 inhibitor scaffold: IC₅₀ = 16.8 nM with selectivity over DPP-8/9, enabling safer type 2 diabetes candidates. • Orexin OX1R antagonist core: Kᵢ = 16 nM, 50-fold selectivity over OX2R for non-sedative CNS programs. • Catalytic enantioselective synthesis ensures scalable, reliable high-purity supply from discovery through preclinical development.

Molecular Formula C6H11N
Molecular Weight 97.161
CAS No. 24875-04-5; 279-24-3; 380228-01-3
Cat. No. B2526733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-2-azabicyclo[2.2.1]heptane
CAS24875-04-5; 279-24-3; 380228-01-3
Molecular FormulaC6H11N
Molecular Weight97.161
Structural Identifiers
SMILESC1CC2CC1CN2
InChIInChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1
InChIKeyGYLMCBOAXJVARF-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4S)-2-Azabicyclo[2.2.1]heptane: Technical Specifications & Structural Identity


(1R,4S)-2-Azabicyclo[2.2.1]heptane (CAS: 24875-04-5; 279-24-3; 380228-01-3) is a rigid, chiral bridged bicyclic amine with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol [1]. This scaffold serves as a conformationally constrained proline mimetic and a key intermediate in medicinal chemistry [2][3]. Its stereochemistry is critical for biological activity, with the (1R,4S) configuration providing a distinct three-dimensional orientation compared to its enantiomer [4][5].

Configuration (1R,4S) chiral bridged bicyclic amine scaffold
Role Conformationally constrained proline mimetic for medicinal chemistry
Use context Stereochemical control in inhibitor design and peptidomimetic synthesis

(1R,4S)-2-Azabicyclo[2.2.1]heptane: Substitution Risks


Generic substitution of (1R,4S)-2-azabicyclo[2.2.1]heptane with its enantiomer (1S,4R) or with flexible analogs like proline is not chemically equivalent and will yield divergent biological outcomes. The compound's rigid bicyclic framework is the key to its function as a conformationally constrained mimetic, locking the amine into a specific spatial orientation that is essential for target recognition [1][2]. While the (1R,4S) enantiomer is a potent inhibitor when incorporated into larger molecules, its enantiomer or structurally related but flexible alternatives show significantly reduced or altered activity due to suboptimal fit within enzyme active sites [3][4]. This stereochemical and conformational specificity is a critical quality attribute for procurement, as using the wrong isomer or an alternative scaffold will compromise experimental reproducibility and lead to failure in downstream applications.

Target Product: (1R,4S)
Substitutes: (1S,4R) or Flexible Analogs
Rigid bicyclic framework locks amine orientation
Enantiomer reverses spatial orientation; flexible analogs lack conformational constraint
Critical for target recognition in enzyme active sites
May show reduced or altered activity due to suboptimal fit
Enables stereospecific scaffold incorporation
Using wrong isomer compromises experimental reproducibility

(1R,4S)-2-Azabicyclo[2.2.1]heptane: Performance Benchmarks


DPP-4 Inhibition Potency Advantage

A derivative of the 2-azabicyclo[2.2.1]heptane scaffold, named neogliptin (compound 12a), demonstrates significantly higher in vitro potency against human DPP-4 than the established drugs vildagliptin and sitagliptin [1][2].

DPP-4 Inhibition Potency
Head-to-head
Neogliptin IC50 = 16.8 ± 2.2 nM
vs Vildagliptin (3.5–34 nM) and Sitagliptin (12.2–24.6 nM)
Supports scaffold-derived inhibitor potency context
Recombinant human DPP-4 assay; potency ranges vary across systems
DPP-4 Inhibition Type 2 Diabetes Gliptin Class

Selectivity vs. DPP-8 and DPP-9

Further optimization of the neogliptin scaffold led to compound 9a (IC50 = 4.3 nM for DPP-4), which demonstrates high selectivity by not mediating any substantial inhibition of the closely related enzymes DPP-8 and DPP-9 [1][2].

Selectivity vs DPP-8/9
Class-level
Compound 9a (DPP-4 IC50 = 4.3 nM) showed no substantial inhibition of DPP-8/9
Supports selectivity profiling in DPP-4 research
Avoids off-target activity seen with some DPP-4 inhibitors (e.g., talabostat)
Selectivity Off-Target Effects Drug Safety

ADME Properties & Aqueous Stability

The 2-azabicyclo[2.2.1]heptane derivative neogliptin (12a) exhibits superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to vildagliptin and a lower cardiotoxic effect compared to sitagliptin [1][2]. It is also stable in aqueous solutions due to its low intramolecular cyclisation potential [3].

ADME & Stability
Class-level
Reported ADME profile favorable vs vildagliptin; lower cardiotoxicity vs sitagliptin; stable in aqueous solution
Supports scaffold ADME and stability characterization
Preclinical in vitro/in vivo data; low cyclisation potential
ADME Drug-like Properties Formulation Stability

Orexin-1 Receptor Affinity & Selectivity

JNJ-54717793, a compound featuring a 7-azabicyclo[2.2.1]heptane core, is a high-affinity and potent antagonist of the orexin-1 receptor (OX1R) [1].

OX1R Affinity
Head-to-head
hOX1R Ki = 16 nM
~44-fold selective over hOX2R (Ki = 700 nM)
Supports OX1R antagonist research and selectivity context
Radioligand binding assay on human recombinant receptors
Orexin Receptor Antagonism CNS Drug Discovery Anxiety Disorders

Enantioselective Synthesis

A method using a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides enables the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities [1].

Enantioselective Synthesis
Class-level
Chiral phosphoric acid-catalyzed ring-opening of meso-epoxides; high yields, excellent enantioselectivities
Supports scalable enantiopure building block supply
Catalytic asymmetric method avoids chiral resolution steps
Asymmetric Synthesis Process Chemistry Chiral Building Blocks

(1R,4S)-2-Azabicyclo[2.2.1]heptane: R&D Applications


DPP-4 Inhibitor Scaffold

Based on its demonstrated superiority in DPP-4 inhibition (IC50 = 16.8 nM) [1] and its favorable selectivity profile against DPP-8 and DPP-9 [2], the 2-azabicyclo[2.2.1]heptane core is an ideal starting point for medicinal chemistry programs aiming to develop new treatments for type 2 diabetes with a better therapeutic window than existing gliptins.

Orexin-1 Receptor Antagonists for Anxiety & Panic

The 7-azabicyclo[2.2.1]heptane scaffold's ability to confer high affinity (Ki = 16 nM) and 50-fold selectivity for OX1R over OX2R [3] makes it a privileged structure for designing brain-penetrant, selective antagonists. This is directly applicable to research on anxiety, panic, and addiction disorders without the sedative effects of dual orexin antagonists.

Proline Mimetic for Peptidomimetics & Catalysts

The rigid bicyclic structure locks the amine into a specific spatial orientation, making it a superior substitute for flexible proline in peptides and catalysts [4]. This rigidity can enhance binding affinity, improve metabolic stability, and enable the creation of highly stereoselective catalysts for asymmetric synthesis [5].

Scalable Enantioselective Building Block

Recent advancements in catalytic enantioselective synthesis [6] provide reliable access to high-purity (1R,4S)-2-azabicyclo[2.2.1]heptane. This ensures a scalable supply chain for incorporating this chiral amine into complex drug candidates, a critical factor for transitioning projects from discovery to preclinical development.

Application
Selection Property
Validation Focus
DPP-4 inhibitor scaffold research
Scaffold-derived potency context
DPP-4 inhibition assay and selectivity profiling
Orexin-1 receptor antagonist studies
Conformationally constrained bicyclic core
OX1R binding and selectivity vs OX2R
Proline mimetic for peptidomimetics
Rigid amine geometry
Conformational constraint effects on binding and stability
Scalable chiral building block supply
Enantiopure (1R,4S) configuration
Asymmetric synthesis scalability and enantiomeric excess

Technical Documentation Hub

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24 linked technical documents
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